Boc-Hyp(Bn(2,4-diCl))-OH
Description
Boc-Hyp(Bn(2,4-diCl))-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound consists of:
- Boc (tert-butoxycarbonyl): A protecting group for the amino terminus, providing stability during synthesis and enabling selective deprotection .
- Hyp (hydroxyproline): A cyclic imino acid with a hydroxyl group on the pyrrolidine ring, critical for collagen stability and peptide conformational control.
Molecular Formula: C₁₇H₂₁Cl₂NO₅ (inferred from Boc-Hyp(Bzl)-OH (C₁₇H₂₃NO₅) with substitution of benzyl by 2,4-dichlorobenzyl) . Molecular Weight: ~365.3 g/mol (calculated from Boc-Hyp(Bzl)-OH (321.37 g/mol) + 2Cl substitution). Physical Properties: Likely a white to off-white powder with moderate solubility in organic solvents (e.g., DCM, DMF) and poor aqueous solubility due to the hydrophobic dichlorobenzyl group .
Properties
IUPAC Name |
(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-12(7-14(20)15(21)22)24-9-10-4-5-11(18)6-13(10)19/h4-6,12,14H,7-9H2,1-3H3,(H,21,22)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDYJWOMNJYEME-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available hydroxyproline.
Protection: The hydroxyl group of hydroxyproline is protected using a tert-butoxycarbonyl (Boc) group.
Substitution: The benzyl group with chlorine substitutions is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems might be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions may target the chlorine substituents or the Boc group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl group or the Boc group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Dechlorinated benzyl derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in protein engineering.
- Used in the synthesis of bioactive peptides.
Medicine:
- Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The Boc group provides protection during synthetic processes, while the hydroxyproline core can interact with biological molecules. The benzyl group with chlorine substitutions may enhance binding affinity or specificity in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Fmoc-Phe(2,4-diCl)-OH (456.32 g/mol) shows higher molecular weight due to the Fmoc group but retains similar Cl substitution patterns for bioactivity .
Biological Activity: Antifungal Activity: Chlorine substitutions at the 2,4-positions on aromatic rings (e.g., S2e in ) exhibit moderate fungicidal activity against P. xanthii (EC₅₀ = 19.1 mg/L) but are less potent than 2,5-diCl analogs (EC₅₀ = 0.5 mg/L) .
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
